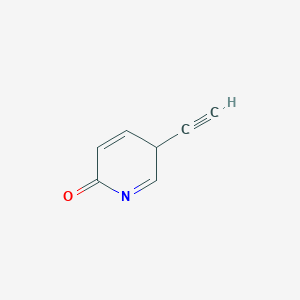

3-ethynyl-3H-pyridin-6-one

Description

3-Ethynyl-3H-pyridin-6-one is a pyridine derivative characterized by an ethynyl (-C≡CH) substituent at position 3 and a ketone group at position 4. This compound belongs to the class of pyridinones, which are heterocyclic aromatic molecules with diverse applications in medicinal chemistry, materials science, and synthetic intermediates. The ethynyl group confers unique electronic and steric properties, making it a valuable building block for cross-coupling reactions (e.g., Sonogashira coupling) and bioorthogonal chemistry.

Properties

Molecular Formula |

C7H5NO |

|---|---|

Molecular Weight |

119.12 g/mol |

IUPAC Name |

3-ethynyl-3H-pyridin-6-one |

InChI |

InChI=1S/C7H5NO/c1-2-6-3-4-7(9)8-5-6/h1,3-6H |

InChI Key |

VCJKJORYMYYFNY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1C=CC(=O)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-3H-pyridin-6-one typically involves the reaction of 3-ethynyl-benzonic acid methyl ester with hydrazine hydrate in methanol. The reaction is carried out at room temperature for 24 hours, followed by filtration and washing with methanol to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for 3-ethynyl-3H-pyridin-6-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-3H-pyridin-6-one can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form different functional groups.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids, while reduction of the keto group can yield alcohols.

Scientific Research Applications

3-Ethynyl-3H-pyridin-6-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-ethynyl-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This highlights its potential as an anticancer agent.

Comparison with Similar Compounds

Ethynyl-Substituted Pyridine Derivatives

The ethynyl group in 3-ethynyl-3H-pyridin-6-one differentiates it from structurally similar pyridines:

Key Insights :

Pyridinone Derivatives

Pyridinones with varying substituents exhibit distinct physicochemical properties:

Key Insights :

- The dual electron-withdrawing groups in 3H-pyridine-2,6-dione () result in higher acidity (pKa ~4-5) compared to 3-ethynyl-3H-pyridin-6-one, which likely has a pKa closer to neutral due to the ethynyl group’s moderate electron-withdrawing effect.

- Hydroxy and methyl substituents, as in 6-methyl-3-pyridinol (), improve water solubility but reduce utility in cross-coupling reactions compared to ethynyl derivatives.

Functional and Reactivity Comparisons

Reactivity in Cross-Coupling Reactions

The ethynyl group in 3-ethynyl-3H-pyridin-6-one enables participation in Sonogashira, Huisgen cycloaddition, and other alkyne-specific reactions. In contrast:

Electronic Effects

- Electron-deficient rings : The ketone at position 6 in 3-ethynyl-3H-pyridin-6-one enhances electrophilic aromatic substitution (EAS) at positions 2 and 4, similar to 3H-pyridine-2,6-dione ().

- Steric effects : Bulky substituents in dimethoxymethyl derivatives () reduce reaction yields in EAS compared to the compact ethynyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.